1-p-Tolyl-3-(4-(4-(6-trifluoromethylbenzo(b)thien-3-yl)piperazin-1-yl)butyl)urea
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Overview
Description
AVE-5997 is a small molecule drug that acts as a dopamine D3 receptor antagonist. It was initially developed by Sanofi for the treatment of schizophrenia and other related disorders. The compound has the molecular formula C25H29F3N4OS and a molecular weight of 490.59 g/mol .
Preparation Methods
The preparation of AVE-5997 involves several synthetic routes and reaction conditionsThe specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
AVE-5997 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: AVE-5997 can participate in substitution reactions where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for the study of dopamine receptor antagonists.
Biology: AVE-5997 is utilized in biological research to investigate the role of dopamine D3 receptors in various physiological and pathological processes.
Medicine: The primary application of AVE-5997 is in the field of neuropsychopharmacology, where it has been studied for its potential therapeutic effects in treating schizophrenia and other psychiatric disorders.
Mechanism of Action
AVE-5997 exerts its effects by selectively antagonizing dopamine D3 receptors. This action inhibits the binding of dopamine to these receptors, thereby modulating the dopaminergic signaling pathways. The compound’s mechanism of action involves blocking the D3 receptors, which are primarily located in the limbic areas of the brain. This blockade is believed to contribute to the compound’s antipsychotic effects by reducing the hyperactivity of dopaminergic neurons .
Comparison with Similar Compounds
AVE-5997 is compared with other dopamine receptor antagonists, such as haloperidol, risperidone, and BP 897. While haloperidol and risperidone are nonselective D2/D3 antagonists, AVE-5997 is more selective for the D3 receptor. This selectivity is thought to reduce the side effects associated with D2 receptor antagonism, such as extrapyramidal symptoms. Similar compounds include:
Haloperidol: A nonselective D2/D3 antagonist used as an antipsychotic.
Risperidone: Another nonselective D2/D3 antagonist with antipsychotic properties.
BP 897: A preferential D3/D2 antagonist with potential therapeutic applications
Properties
CAS No. |
452917-21-4 |
---|---|
Molecular Formula |
C25H29F3N4OS |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea |
InChI |
InChI=1S/C25H29F3N4OS/c1-18-4-7-20(8-5-18)30-24(33)29-10-2-3-11-31-12-14-32(15-13-31)22-17-34-23-16-19(25(26,27)28)6-9-21(22)23/h4-9,16-17H,2-3,10-15H2,1H3,(H2,29,30,33) |
InChI Key |
XVFIYMFVLGFALY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCCCN2CCN(CC2)C3=CSC4=C3C=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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